5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine
CAS No.: 1039987-25-1
Cat. No.: VC7481532
Molecular Formula: C10H16BrN3
Molecular Weight: 258.163
* For research use only. Not for human or veterinary use.
![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine - 1039987-25-1](/images/structure/VC7481532.png)
Specification
CAS No. | 1039987-25-1 |
---|---|
Molecular Formula | C10H16BrN3 |
Molecular Weight | 258.163 |
IUPAC Name | N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine |
Standard InChI | InChI=1S/C10H16BrN3/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,13) |
Standard InChI Key | BVVHJAFIYIQILS-UHFFFAOYSA-N |
SMILES | CN(C)CCCNC1=NC=C(C=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 5-position with bromine and at the 2-position with a 3-(dimethylamino)propyl group. The dimethylamino moiety enhances solubility in polar solvents and influences molecular interactions via hydrogen bonding and van der Waals forces .
Physicochemical Data
The bromine atom contributes to electrophilic reactivity, while the dimethylamino group facilitates protonation under acidic conditions, enhancing water solubility .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves two primary steps :
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Bromination: Pyridin-2-amine is brominated using N-bromosuccinimide (NBS) or Br₂ in the presence of FeBr₃, yielding 5-bromopyridin-2-amine.
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Alkylation: The brominated intermediate reacts with 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
Reaction Scheme:
Yield optimization studies report ~75–85% efficiency for the alkylation step .
Industrial Production
Scalable methods employ continuous flow reactors to improve reaction control and reduce byproducts. Automated systems enable precise stoichiometric ratios, achieving >90% purity .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):
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Reagents: Sodium methoxide, potassium thiocyanate.
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Product Example: 5-Amino-N-[3-(dimethylamino)propyl]pyridin-2-amine.
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) enable C–C and C–N bond formation:
Redox Transformations
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Reduction: LiAlH₄ reduces the pyridine ring to piperidine derivatives.
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Oxidation: H₂O₂ or KMnO₄ oxidizes the dimethylamino group to N-oxide.
Biological Activity and Mechanisms
Anticancer Activity
In vitro studies on related bromopyridines show cytotoxicity against HepG2 and A549 cells (IC₅₀: 2.36–3.01 µM) . Molecular docking suggests inhibition of kinase pathways, though target validation for this specific compound is pending .
Neuropharmacological Applications
The dimethylaminopropyl side chain resembles neurotransmitter analogs, implying potential in neurological drug development .
Comparative Analysis with Structural Analogs
The bromine and dimethylamino groups synergistically improve binding affinity in receptor studies compared to analogs .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
Used in synthesizing kinase inhibitors and antipsychotic agents . For example, it serves as a precursor in Sunitinib analogs with modified side chains .
Material Science
Incorporated into metal-organic frameworks (MOFs) for catalytic applications due to its Lewis basicity .
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